(S)-ABT-102

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

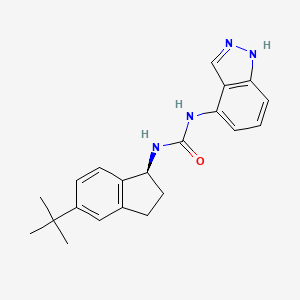

Eigenschaften

Molekularformel |

C21H24N4O |

|---|---|

Molekulargewicht |

348.4 g/mol |

IUPAC-Name |

1-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |

InChI |

InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m0/s1 |

InChI-Schlüssel |

TYOYXJNGINZFET-SFHVURJKSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC2=C(C=C1)[C@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S)-ABT-102 on Transient Receptor Potential Vanilloid 1 (TRPV1) Channels

A Note to the Reader: The initial topic requested an analysis of (S)-ABT-102's mechanism of action on TRPA1 channels. However, based on a comprehensive review of the scientific literature, it is crucial to clarify that This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, not the TRPA1 channel. [1][2][3] This guide will, therefore, provide a detailed technical overview of the mechanism of action of this compound on its correct molecular target, the TRPV1 channel, adhering to the requested in-depth format for researchers, scientists, and drug development professionals.

Introduction to this compound and the TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[4][5] It functions as a polymodal integrator of noxious stimuli, being activated by a diverse range of physical and chemical triggers including high temperatures (>42°C), acidic conditions (pH < 6), and exogenous ligands like capsaicin from chili peppers.[3][6][7] Endogenous lipids such as anandamide (B1667382) also modulate its activity.[1][8] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[5][7] Due to its critical role in nociception and pain sensitization, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.[9][10]

This compound, with the chemical name (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a structurally novel and highly selective TRPV1 antagonist that has undergone clinical investigation.[1][11] It has demonstrated efficacy in various preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[2][12] This document provides a comprehensive analysis of its mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways and workflows.

Mechanism of Action of this compound on TRPV1 Channels

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] This means it directly competes with activating ligands, such as capsaicin, for a binding site on the channel, thereby preventing the conformational changes necessary for channel opening and ion influx.[5] By blocking the activation of TRPV1, this compound effectively inhibits the depolarization of nociceptive neurons and the subsequent propagation of pain signals.

The antagonism of this compound is polymodal, meaning it inhibits TRPV1 activation by a variety of stimuli, including:

-

Exogenous and Endogenous Agonists: It potently blocks channel activation by capsaicin, anandamide, and N-arachidonyl dopamine.[1]

-

Protons: It inhibits the activation of TRPV1 by acidic conditions.[1]

-

Heat: It effectively blocks the heat-evoked opening of the TRPV1 channel.[1]

The binding site for many competitive antagonists is believed to be within the transmembrane domain of the TRPV1 channel, overlapping with the binding pocket for capsaicin and other vanilloids.[13] Pharmacophore models suggest that antagonists like this compound fit within the pore region of a TRPV1 homology model, with proposed critical hydrogen bond interactions with amino acid residues such as Tyrosine 667 on the sixth transmembrane helix.[13]

Signaling Pathways Modulated by this compound

TRPV1 activity is intricately regulated by various intracellular signaling cascades, particularly those activated during inflammation. Inflammatory mediators like bradykinin (B550075) and prostaglandins (B1171923) can sensitize TRPV1 channels, lowering their activation threshold for heat and other stimuli.[14] This sensitization is often mediated by protein kinase A (PKA) and protein kinase C (PKC), which phosphorylate specific residues on the TRPV1 channel.[4][14] Phosphatidylinositol 4,5-bisphosphate (PIP2) is also known to tonically inhibit TRPV1, and its hydrolysis can lead to channel activation.[4][8]

By blocking the primary activation of the TRPV1 channel, this compound prevents the initial cation influx and subsequent downstream signaling events. This includes the inhibition of calcitonin gene-related peptide (CGRP) release from dorsal root ganglion neurons, a key event in neurogenic inflammation.[1][15]

Quantitative Data Presentation

The potency of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.

| Assay Type | Species/Cell Line | Agonist | IC50 (nM) | Reference |

| Intracellular Ca²⁺ Influx | Recombinant Human TRPV1 | Capsaicin | 5-7 | [1] |

| Intracellular Ca²⁺ Influx | Recombinant Human TRPV1 | N-arachidonyl dopamine | 5-7 | [1] |

| Intracellular Ca²⁺ Influx | Recombinant Human TRPV1 | Anandamide | 5-7 | [1] |

| Intracellular Ca²⁺ Influx | Recombinant Human TRPV1 | Protons (pH 5.5) | 5-7 | [1] |

| Electrophysiology (Current) | Rat Dorsal Root Ganglion Neurons | Capsaicin | 1-16 | [1] |

| Electrophysiology (Current) | Recombinant Rat TRPV1 | Capsaicin | 1-16 | [1] |

| Electrophysiology (Current) | Recombinant Rat TRPV1 | Protons | 1-16 | [1] |

| Electrophysiology (Current) | Recombinant Rat TRPV1 | Heat | 1-16 | [1] |

Table 1: In Vitro Potency of this compound on TRPV1 Channels

| Model | Species | Endpoint Measured | Effect of this compound | Reference |

| Inflammatory Pain (CFA) | Rat | Heat-evoked firing of dorsal horn neurons | Blocks firing | [1] |

| Post-operative Pain | Rodent | Spontaneous and evoked pain behaviors | Decreased pain behaviors | [12] |

| Osteoarthritic Pain (MIA model) | Rodent | Spontaneous and evoked pain behaviors, grip strength | Decreased pain behaviors, improved grip strength | [12][15] |

| Bone Cancer Pain | Rodent | Spontaneous and evoked pain behaviors | Decreased pain behaviors | [12] |

| Body Temperature Regulation | Human | Core body temperature | Transient increase of 0.6 to 0.8°C, tolerates with repeated dosing | [3][16] |

Table 2: In Vivo Efficacy of this compound in Preclinical and Clinical Studies

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments.

Intracellular Calcium Imaging Assay

This assay measures the influx of calcium through the TRPV1 channel upon activation and its inhibition by an antagonist.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced Ca²⁺ influx in cells expressing TRPV1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing recombinant human or rat TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Compound Incubation: The dye solution is removed, and cells are washed. A buffer containing varying concentrations of this compound or vehicle control is added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured, and then an agonist solution (e.g., capsaicin, protons) is added to the wells. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored in real-time.

-

Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response of the agonist alone (100% activation) and a no-agonist control (0% activation). The normalized data are then plotted against the concentration of this compound, and an IC50 value is calculated using a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channels in the cell membrane.

Objective: To measure the inhibitory effect of this compound on agonist-, heat-, or proton-evoked currents in single cells expressing TRPV1.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats, or HEK293 cells expressing TRPV1 are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.

-

Patching and Recording: The micropipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Stimulation and Drug Application: TRPV1 channels are activated by applying an agonist (e.g., capsaicin) via the perfusion system, by rapidly increasing the temperature of the extracellular solution, or by lowering the pH. Once a stable current is recorded, this compound is co-applied with the stimulus at various concentrations.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and amplified. The peak current amplitude in the presence of the antagonist is compared to the control current amplitude. The percentage of inhibition is calculated for each concentration of this compound, and an IC50 value is determined by fitting the concentration-response data.

Conclusion

This compound is a potent, selective, and competitive antagonist of the TRPV1 channel, effectively blocking its activation by a wide array of noxious stimuli. Its mechanism of action involves direct competition with agonists at the receptor binding site, thereby preventing the ion influx that initiates pain signaling. Preclinical data robustly support its efficacy in models of chronic and inflammatory pain. While the development of TRPV1 antagonists has been challenged by on-target effects such as hyperthermia, the transient nature of this effect with this compound and the enhancement of its analgesic properties with repeated dosing suggest a complex but potentially favorable therapeutic profile.[3][12][17] This technical guide provides a foundational understanding of the molecular interactions and functional consequences of TRPV1 inhibition by this compound, which is critical for the ongoing research and development of novel pain therapeutics.

References

- 1. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. Analgesic potential of TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRP Channels and Pain - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/ pharmacodynamic analysis of three phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the chemical structure of (S)-ABT-102?

This guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of (S)-ABT-102, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the (S)-enantiomer of ABT-102, a well-characterized TRPV1 antagonist. The systematic IUPAC name for this compound is N-((1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-N'-1H-indazol-4-ylurea[1]. While much of the published research has focused on the (R)-enantiomer, which advanced to clinical trials, the (S)-enantiomer also demonstrates biological activity.

| Identifier | Value |

| IUPAC Name | N-((1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-N'-1H-indazol-4-ylurea |

| Molecular Formula | C21H24N4O[1] |

| Molecular Weight | 348.44 g/mol [2][3] |

| SMILES | CC(C)(C)c1ccc2c(C--INVALID-LINK--C2)c1 |

| InChIKey | TYOYXJNGINZFET-MRXWJTOBSA-N (for S-enantiomer) |

| CAS Number | 808756-70-9[1] |

Quantitative Data

The primary mechanism of action of ABT-102 is the antagonism of the TRPV1 receptor. The available quantitative data, primarily for the more studied (R)-enantiomer (ABT-102), demonstrates potent inhibition of TRPV1 activation by various stimuli. The (S)-enantiomer is also active, albeit with a lower potency in the specific assay reported.

Table 1: In Vitro Potency of ABT-102 Enantiomers

| Compound | Assay | Agonist | IC50 (nM) | Reference |

| This compound | TRPV1 activation | Capsaicin (B1668287) | 123 | [1] |

| (R)-ABT-102 | Recombinant human TRPV1 (intracellular Ca2+) | Capsaicin, N-arachidonyl dopamine, anandamide, protons | 5-7 | [4] |

| (R)-ABT-102 | Rat DRG neurons (electrophysiology) | Capsaicin | 1-16 | [4] |

| (R)-ABT-102 | Recombinant rat TRPV1 (electrophysiology) | Capsaicin, protons, heat | 1-16 | [4] |

Table 2: Pharmacokinetic Parameters of (R)-ABT-102 in Healthy Human Volunteers

| Parameter | Value | Reference |

| Oral Clearance | 16 L/h | [5] |

| Oral Volume of Distribution | 215 L | [5] |

| Half-life | 7-11 hours | [5] |

Table 3: Pharmacodynamic Parameters of (R)-ABT-102 on Body Temperature in Healthy Human Volunteers

| Parameter | Value | Reference |

| Emax (maximum effect) | 2.2 °C increase | |

| EC50 (concentration for half-maximal effect) | 20 ng/mL |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for key assays used to characterize TRPV1 antagonists like this compound.

1. Intracellular Calcium Assay in hTRPV1-expressing Cells

This protocol describes a common method to assess the inhibitory activity of compounds on TRPV1 activation.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated for 24 hours.

-

Fluorescent Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Incubation: After dye loading, cells are washed, and incubated with varying concentrations of this compound or vehicle control for 15-30 minutes.

-

TRPV1 Activation and Signal Detection: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, followed by the addition of a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, such as 100 nM). The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

2. In Vivo Model of Inflammatory Pain

This protocol outlines a standard animal model to evaluate the analgesic efficacy of this compound.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water. All procedures are approved by an Institutional Animal Care and Use Committee.

-

Induction of Inflammation: Inflammation is induced by a subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

-

Drug Administration: 24 hours after CFA injection, animals are orally administered with either vehicle or this compound at various doses.

-

Assessment of Thermal Hyperalgesia: Thermal hyperalgesia is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured. A cut-off time is set to prevent tissue damage.

-

Assessment of Mechanical Allodynia: Mechanical allodynia is measured using von Frey filaments. The filaments are applied to the plantar surface of the inflamed paw with increasing force, and the paw withdrawal threshold is determined.

-

Data Analysis: The effects of this compound on paw withdrawal latency and threshold are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the TRPV1 ion channel, thereby interfering with the downstream signaling cascade initiated by its activation.

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel by various stimuli and its subsequent downstream signaling, which is inhibited by this compound.

Caption: TRPV1 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a TRPV1 antagonist.

Caption: In vitro experimental workflow for a TRPV1 antagonist.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. GSRS [precision.fda.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the TRPV1 antagonist ABT-102 in healthy human volunteers: population analysis of data from 3 phase 1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-ABT-102: A Potent and Selective TRPV1 Antagonist

(S)-ABT-102, also known as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea, is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception, activated by a variety of stimuli including heat, acid, and capsaicin (B1668287), the pungent compound in chili peppers. Its role in nociceptive signaling pathways has made it an attractive target for the development of novel analgesic drugs. This compound emerged from a dedicated research program aimed at identifying small molecule antagonists of TRPV1 with therapeutic potential for pain management.

Discovery and Biological Activity

The discovery of this compound was the result of a systematic lead optimization effort. Researchers at Abbott Laboratories identified a series of N-indazole-N'-benzyl urea (B33335) compounds with TRPV1 antagonist activity. Through structural modifications, including the replacement of the benzyl (B1604629) group with a rigid indan (B1671822) moiety, they significantly enhanced the in vitro potency and drug-like properties of the series, leading to the identification of this compound.[1][2]

This compound has demonstrated potent and competitive antagonism at the human TRPV1 receptor. In vitro studies have shown that it effectively inhibits the activation of the TRPV1 channel by various agonists, including capsaicin, N-arachidonyl dopamine, anandamide, and protons.[3][4]

In Vitro Potency

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key in vitro potency data.

| Assay Type | Cell Line | Agonist | Measured Parameter | IC50 (nM) |

| Calcium Influx (FLIPR) | HEK293 expressing human TRPV1 | Capsaicin, N-arachidonyl dopamine, anandamide, protons | Intracellular Ca2+ increase | 5-7[4] |

| Electrophysiology | Rat Dorsal Root Ganglion (DRG) neurons | Capsaicin | Inward current | 1-16[3][4] |

| Electrophysiology | Recombinant rat TRPV1 | Capsaicin, protons, heat | Inward current | 1-16[4] |

Synthesis of this compound

While a detailed, large-scale, asymmetric synthesis protocol for this compound is proprietary, the key synthetic steps can be inferred from the scientific literature. The synthesis involves the preparation of two key intermediates: (R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and 4-nitro-1H-indazole, followed by a urea formation reaction.

A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for the key biological assays used in the characterization of this compound.

Calcium Influx Assay using Fluorometric Imaging Plate Reader (FLIPR)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by a TRPV1 agonist.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight to form a confluent monolayer.

2. Dye Loading:

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or as provided in a FLIPR Calcium Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[4][5]

3. Compound Addition and Incubation:

-

The test compound, this compound, is serially diluted to various concentrations and added to the wells.

-

The plate is incubated for a predetermined period (e.g., 15-30 minutes) to allow the compound to interact with the receptors.

4. Agonist Stimulation and Signal Detection:

-

The plate is placed in a FLIPR instrument.

-

A TRPV1 agonist (e.g., capsaicin) is added to the wells to stimulate the channels.

-

The fluorescence intensity is measured immediately before and after the addition of the agonist. An increase in fluorescence indicates an influx of calcium.

5. Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to control wells (agonist alone).

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Caption: Workflow for the FLIPR-based calcium influx assay.

Signaling Pathway

This compound exerts its effect by blocking the TRPV1 ion channel, thereby preventing the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals.

Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for predicting the compound's behavior in humans. While comprehensive data is not publicly available, some key parameters have been reported.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | 70[6] |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Conclusion

This compound is a potent and selective TRPV1 antagonist that has demonstrated significant potential in preclinical studies for the treatment of pain. Its discovery and development highlight the importance of rational drug design and thorough biological characterization. Further investigation into its clinical efficacy and safety profile is warranted to fully establish its therapeutic value. This technical guide provides a foundational understanding of the key scientific aspects of this compound for professionals in the field of drug discovery and development.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moleculardevices.com [moleculardevices.com]

- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

A Technical Guide to (S)-ABT-102: A Selective TRPA1 Antagonist

Disclaimer: Initial research indicates that ABT-102 is predominantly documented as a selective TRPV1 antagonist, not a TRPA1 antagonist. This guide will proceed with the available information on ABT-102, focusing on its well-established role as a TRPV1 antagonist while addressing its selectivity profile which may include data pertaining to TRPA1.

This technical guide provides a comprehensive overview of (S)-ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory perception, including pain, temperature, and taste. Among these, the TRPA1 and TRPV1 channels are key players in the nociceptive pathways.[1][2][3] TRPA1 is activated by a wide range of irritants and inflammatory agents, while TRPV1 is a key integrator of noxious heat, capsaicin (B1668287), and acidic stimuli.[4][5] The development of selective antagonists for these channels is a significant area of research for new analgesic and anti-inflammatory therapies.[6][7]

ABT-102, with the chemical name (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, has been identified as a potent and selective antagonist of the TRPV1 receptor.[8] It has been investigated for its potential in treating various pain states.[4] This document will delve into its pharmacological properties, mechanism of action, and the experimental methodologies used in its characterization.

Pharmacological Profile of ABT-102

Potency and Efficacy

ABT-102 demonstrates potent inhibition of the TRPV1 channel. It effectively blocks the activation of the channel by various stimuli, including capsaicin, heat, and protons.[8]

Table 1: In Vitro Potency of ABT-102

| Assay Type | Stimulus | Species | IC50 | Reference |

| Calcium Influx | Capsaicin | Human | 1-16 nM | [8][9] |

| Calcium Influx | N-arachidonyl dopamine | Human | 1-16 nM | [8] |

| Calcium Influx | Anandamide | Human | 1-16 nM | [8] |

| Calcium Influx | Protons (Acid) | Human | 1-16 nM | [8] |

| Calcium Influx | Heat | Human | 1-16 nM | [8] |

Selectivity

The selectivity of a compound is critical for minimizing off-target effects. While the primary focus of available literature is on ABT-102's TRPV1 antagonism, selectivity is a key characteristic. A truly comprehensive selectivity panel would include data against other TRP channels like TRPA1, TRPM8, and TRPV3, as well as other common off-targets (e.g., kinases, GPCRs). At present, detailed public data on ABT-102's activity at TRPA1 is limited, with the literature consistently emphasizing its high selectivity for TRPV1.

Mechanism of Action

ABT-102 acts as a competitive antagonist at the TRPV1 receptor. It binds to the channel and prevents the conformational changes required for ion influx in response to agonists. The reversible nature of its binding allows for the restoration of normal channel function after the drug has been cleared.[8][10]

Below is a diagram illustrating the proposed mechanism of action of ABT-102 within the TRPV1 signaling pathway.

Caption: TRPV1 activation by various stimuli and its inhibition by ABT-102.

Experimental Protocols

In Vitro Calcium Influx Assay (FLIPR)

This assay is a common method for assessing the potency of channel antagonists.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human TRPV1 channel.

-

Methodology:

-

Cells are plated in 96- or 384-well plates and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in an assay buffer. This incubation typically occurs for 1 hour at room temperature.[5]

-

Serial dilutions of ABT-102 are prepared in DMSO and then further diluted in the assay buffer before being added to the cells.

-

After a pre-incubation period with the antagonist (e.g., 5-15 minutes), the plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A TRPV1 agonist (e.g., capsaicin or zinc chloride) is added to the wells to stimulate the channel.[5]

-

The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured over time.

-

The inhibition of the calcium response by ABT-102 is used to calculate the IC50 value.

-

In Vivo Models of Pain

ABT-102 has been evaluated in several rodent models of pain to determine its analgesic efficacy.[4]

-

Inflammatory Pain (Complete Freund's Adjuvant - CFA Model):

-

A baseline measurement of paw withdrawal latency to a thermal stimulus is taken.

-

CFA is injected into the plantar surface of a rat's hind paw to induce inflammation and thermal hyperalgesia.

-

After a set period (e.g., 24 hours), ABT-102 or vehicle is administered (e.g., orally).

-

Paw withdrawal latency to the thermal stimulus is re-measured at various time points post-dosing to assess the reversal of hyperalgesia.[9]

-

-

Post-Operative Pain Model:

-

A surgical incision is made on the plantar surface of the hind paw of a rat.

-

Following surgery, animals develop hypersensitivity to mechanical and thermal stimuli.

-

ABT-102 is administered, and its effect on reversing the post-operative pain behaviors is measured.[4]

-

-

Osteoarthritic and Bone Cancer Pain Models:

-

These models involve the induction of joint damage or tumor growth in the bone to mimic chronic pain states.

-

The efficacy of repeated dosing of ABT-102 in alleviating spontaneous pain behaviors and evoked hypersensitivity is assessed.[4]

-

Below is a generalized workflow for the preclinical evaluation of a compound like ABT-102.

Caption: A typical preclinical to clinical workflow for a novel analgesic.

Summary of Preclinical and Clinical Findings

Preclinical studies have shown that ABT-102 is effective in reducing pain in models of inflammatory, post-operative, osteoarthritic, and bone cancer pain.[4] Interestingly, repeated administration of ABT-102 has been shown to enhance its analgesic activity.[4][8]

A known side effect of some TRPV1 antagonists is an alteration in core body temperature. Single doses of ABT-102 were found to cause a mild and self-limiting increase in body temperature in both rodents and humans.[4][8] However, this hyperthermic effect was attenuated with repeated dosing.[4][8] In human volunteers, ABT-102 potently and reversibly increased heat pain thresholds.[11]

Conclusion

ABT-102 is a potent and selective TRPV1 antagonist that has demonstrated significant analgesic effects in a variety of preclinical pain models. While its development has highlighted the therapeutic potential of targeting the TRPV1 channel, it also underscores the importance of understanding the on-target side effects, such as hyperthermia. Further research into the selectivity profile and the mechanisms underlying the enhancement of analgesic effects with repeated dosing could provide valuable insights for the development of future pain therapeutics.

References

- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPA1 - Wikipedia [en.wikipedia.org]

- 3. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by ABT-102 in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of (S)-ABT-102: A Technical Guide for Researchers

(S)-ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and thermal sensation. This technical guide provides an in-depth overview of the pharmacological properties of this compound, designed for researchers, scientists, and professionals in drug development. The document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the TRPV1 receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is activated by a variety of stimuli including noxious heat (>42°C), acidic conditions (protons), and endogenous and exogenous ligands such as capsaicin (B1668287) (the pungent component of chili peppers) and anandamide.[3][4] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, into sensory neurons, leading to depolarization and the transmission of pain signals.[5] this compound acts as a competitive antagonist at the TRPV1 receptor, blocking the binding of agonists and preventing the conformational changes required for channel opening. This inhibition of TRPV1 activation effectively dampens the signaling of pain and thermal stimuli.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the TRPV1 receptor.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Assay | Value (nM) | Reference |

| IC₅₀ | Human | Capsaicin-induced Ca²⁺ influx | 5 - 7 | [1] |

| IC₅₀ | Rat | Capsaicin-evoked currents (DRG neurons) | 1 - 16 | [1] |

| pA₂ | Human | Capsaicin-induced Ca²⁺ influx | 8.344 | [1] |

Table 2: Preclinical and Clinical Efficacy and Pharmacokinetics of ABT-102

| Model/Study | Species | Key Finding | Value | Reference |

| Inflammatory Pain (CFA) | Rat | Reversal of thermal hyperalgesia | Enhanced effect | [1] |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Attenuation of mechanical allodynia | Efficacious | [6] |

| Phase 1 Clinical Trial | Human | Plasma EC₅₀ for hyperthermia | 20 ng/mL | [3] |

| Phase 1 Clinical Trial | Human | Estimated effect on body temperature | 0.6 to 0.8°C increase | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Assays

This assay determines the binding affinity (Ki) of a test compound for the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing recombinant human TRPV1 or from tissues known to express TRPV1 (e.g., dorsal root ganglia).

-

Radioligand: [³H]Resiniferatoxin (RTX), a potent TRPV1 agonist.[4][7]

-

Test compound: this compound.

-

Non-specific binding control: High concentration of unlabeled RTX or another potent TRPV1 ligand.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]RTX and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of tubes contains the membrane preparation, [³H]RTX, and a saturating concentration of unlabeled RTX.[7]

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[7]

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]RTX) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the TRPV1 receptor.

-

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit).[9][10][11]

-

TRPV1 agonist (e.g., capsaicin).

-

Test compound: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Plate the TRPV1-expressing cells in a 96- or 384-well microplate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol and incubate.[9][12]

-

Prepare a plate with varying concentrations of this compound.

-

In the FLIPR instrument, first add the this compound solutions to the cell plate and incubate for a defined period.

-

Then, add a fixed concentration of the TRPV1 agonist (e.g., capsaicin at its EC₈₀) to stimulate calcium influx.

-

The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate the IC₅₀ value.

-

In Vivo Assays

This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Induce inflammation by injecting a solution of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This induces a localized inflammation, edema, and hypersensitivity to thermal and mechanical stimuli.[13][14]

-

After a set period for inflammation to develop (e.g., 24-72 hours), assess the baseline pain response.

-

Administer this compound or vehicle control via the desired route (e.g., oral gavage).

-

At various time points after drug administration, measure the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source) or the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).[15][16]

-

An increase in paw withdrawal latency or threshold compared to the vehicle-treated group indicates an analgesic effect.

-

This model mimics neuropathic pain caused by nerve injury.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Under anesthesia, surgically expose the L5 and L6 spinal nerves on one side.[17][18][19]

-

Tightly ligate the L5 and L6 spinal nerves.[17]

-

Allow the animals to recover for a period (e.g., 7-14 days) during which they develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus).

-

Assess the baseline mechanical withdrawal threshold using von Frey filaments.

-

Administer this compound or vehicle control.

-

Measure the mechanical withdrawal threshold at various time points after drug administration.

-

An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an anti-allodynic effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the TRPV1 signaling pathway and the workflows of key experimental protocols.

Caption: TRPV1 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Generalized experimental workflow for in vivo pain models.

References

- 1. (R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) Blocks Polymodal Activation of Transient Receptor Potential Vanilloid 1 Receptors in Vitro and Heat-Evoked Firing of Spinal Dorsal Horn Neurons in Vivo | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reciprocal regulation among TRPV1 channels and phosphoinositide 3-kinase in response to nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 14. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the paw withdrawal latency for the comparison between tramadol and butorphanol administered locally, in the plantar surface of rat, preliminary study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of variables defining hindpaw withdrawal latency evoked by radiant thermal stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analgesic Effects of Fatty Acid Amide Hydrolase Inhibition in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

In Vitro Characterization of (S)-ABT-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ABT-102 is the (S)-enantiomer of ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its role in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. This technical guide provides a summary of the available in vitro characterization of this compound, with a primary focus on its interaction with the TRPV1 receptor. Due to the limited publicly available data specifically for the (S)-enantiomer, this document also includes extensive in vitro data for its more widely studied counterpart, the (R)-enantiomer (ABT-102), to provide a broader context for its pharmacological profile.

Core Mechanism of Action

This compound functions as an antagonist of the TRPV1 receptor. Antagonism of this receptor blocks the influx of cations (primarily Ca2+ and Na+) that is triggered by various noxious stimuli. This action, in turn, inhibits the depolarization of nociceptive sensory neurons, thereby preventing the transmission of pain signals.

TRPV1 Signaling Pathway

The activation of the TRPV1 receptor by agonists such as capsaicin, heat, or protons leads to the opening of the ion channel. The subsequent influx of cations, particularly calcium, triggers a cascade of downstream signaling events. This includes the activation of various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can further modulate channel activity and contribute to the sensation of pain and neurogenic inflammation. This compound, by blocking the initial channel opening, prevents these downstream events.

Caption: TRPV1 receptor activation and inhibition by this compound.

Quantitative Data Summary

The available quantitative in vitro data for this compound is limited. The primary reported value is its potency in inhibiting capsaicin-induced activation of the TRPV1 receptor. For a comprehensive understanding, this section also presents a detailed summary of the in vitro pharmacology of the more extensively studied (R)-enantiomer, ABT-102.

Table 1: In Vitro Activity of this compound at the Human TRPV1 Receptor

| Compound | Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| This compound | Functional Antagonism | Capsaicin | Not Specified | IC50 | 123 nM | [1] |

Table 2: In Vitro Activity of (R)-ABT-102 at Recombinant and Native TRPV1 Receptors

| Assay Type | Species/Receptor | Agonist/Stimulus | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| Functional Antagonism (Ca2+ influx) | Human TRPV1 | Capsaicin | Recombinant | IC50 | 5-7 | [2] |

| Functional Antagonism (Ca2+ influx) | Human TRPV1 | N-arachidonyl dopamine | Recombinant | IC50 | 5-7 | [2] |

| Functional Antagonism (Ca2+ influx) | Human TRPV1 | Anandamide | Recombinant | IC50 | 5-7 | [2] |

| Functional Antagonism (Ca2+ influx) | Human TRPV1 | Protons (low pH) | Recombinant | IC50 | 5-7 | [2] |

| Electrophysiology (current inhibition) | Rat TRPV1 | Capsaicin | Rat DRG Neurons | IC50 | 1-16 | [2] |

| Electrophysiology (current inhibition) | Rat TRPV1 | Protons (low pH) | Recombinant | IC50 | 1-16 | [2] |

| Electrophysiology (current inhibition) | Rat TRPV1 | Heat | Recombinant | IC50 | 1-16 | [2] |

| Competitive Antagonism (Ca2+ influx) | Not Specified | Capsaicin | Not Specified | pA2 | 8.344 | [2] |

Table 3: Selectivity Profile of (R)-ABT-102

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments typically used to characterize TRPV1 antagonists like this compound. It is important to note that these are generalized protocols and the specific conditions used to generate the data for this compound have not been publicly disclosed.

Calcium Imaging Assay for Functional Antagonism

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a TRPV1 agonist.

Experimental Workflow:

Caption: Workflow for a calcium imaging-based functional assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of this compound or vehicle control for a predetermined period.

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is recorded. A TRPV1 agonist (e.g., capsaicin) is then added to all wells to stimulate calcium influx.

-

Data Acquisition: Fluorescence intensity is measured over time to capture the change in intracellular calcium.

-

Data Analysis: The peak fluorescence response is determined for each well. The percentage of inhibition by this compound is calculated relative to the vehicle control, and the data is fitted to a concentration-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion current flowing through the TRPV1 channel and is used to assess the effect of an antagonist on channel activity.

Experimental Workflow:

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Methodology:

-

Cell Preparation: Cells expressing TRPV1 (e.g., HEK293-hTRPV1 or primary dorsal root ganglion neurons) are plated on glass coverslips.

-

Recording Setup: The coverslip is placed in a recording chamber on a microscope stage and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is positioned onto a single cell.

-

Whole-Cell Configuration: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell recording configuration.

-

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A TRPV1 agonist is applied to the cell to elicit an inward current.

-

Antagonist Application: The agonist is washed out, and the cell is then perfused with a solution containing this compound for a specified duration.

-

Inhibition Measurement: The agonist is co-applied with this compound, and the resulting current is recorded.

-

Data Analysis: The amplitude of the current in the presence of the antagonist is compared to the control current to determine the percentage of inhibition. A concentration-response curve can be generated to calculate the IC50.

Conclusion

The available in vitro data, although limited for the (S)-enantiomer, indicates that this compound is a potent antagonist of the TRPV1 receptor. The extensive characterization of its (R)-enantiomer, ABT-102, suggests a highly selective mode of action, which is a desirable characteristic for a therapeutic candidate. Further in vitro studies are necessary to fully elucidate the pharmacological profile of this compound, including its binding affinity, selectivity against a broader panel of targets, and its effects on different modes of TRPV1 activation. The experimental protocols and workflows provided in this guide offer a framework for such investigations, which are crucial for the continued development and understanding of this compound for potential therapeutic applications.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Selective TRPA1 Antagonists for Preclinical Research

An important clarification regarding the target of (S)-ABT-102: Initial research indicates that this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, not the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2][3][4][5] Given the interest in studying the TRPA1 channel, this guide will focus on the use of well-characterized, selective TRPA1 antagonists, such as HC-030031 and A-967079, which are widely used tools in preclinical research.

This technical guide provides an in-depth overview of the use of selective antagonists for the study of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a key sensor for a wide array of noxious and inflammatory stimuli.[6] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of TRPA1 and the application of its antagonists in preclinical models of pain, inflammation, and respiratory diseases.

The TRPA1 Channel: A Polymodal Nocisensor

The TRPA1 channel is a member of the transient receptor potential (TRP) family of ion channels.[6] It is characterized by a large N-terminal domain containing multiple ankyrin repeats.[6] TRPA1 is activated by a diverse range of stimuli, including:

-

Exogenous irritants: Such as allyl isothiocyanate (AITC) from mustard oil, cinnamaldehyde (B126680) from cinnamon, and acrolein found in smoke and other environmental pollutants.[7]

-

Endogenous inflammatory mediators: Including reactive oxygen species (ROS), reactive nitrogen species (RNS), and lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), which are generated during tissue injury and inflammation.[8]

-

Physical stimuli: Such as noxious cold.[6]

Upon activation, TRPA1 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[8][9] In peptidergic sensory neurons, TRPA1 activation also triggers the release of neuropeptides like calcitonin gene-related peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[10]

Mechanism of Action of Selective TRPA1 Antagonists

Selective TRPA1 antagonists, such as HC-030031 and A-967079, are small molecules designed to inhibit the activity of the TRPA1 channel.[11] These compounds typically act as non-competitive antagonists, binding to a site on the channel protein distinct from the agonist binding sites.[12] This binding event prevents the channel from opening in response to activating stimuli, thereby blocking the influx of cations and subsequent neuronal signaling. The selectivity of these antagonists for TRPA1 over other TRP channels (e.g., TRPV1) and other ion channels is a critical feature for their use as research tools.[11]

Quantitative Data on Representative TRPA1 Antagonists

The potency and selectivity of TRPA1 antagonists are typically characterized by their half-maximal inhibitory concentration (IC50) values in in vitro assays. The following tables summarize the reported potencies for two widely used selective TRPA1 antagonists, HC-030031 and A-967079.

Table 1: In Vitro Potency of HC-030031

| Assay Type | Agonist | Species | IC50 (µM) | Reference |

| Calcium Influx | AITC | Human | 6.2 | |

| Calcium Influx | Formalin | Human | 5.3 | |

| Calcium Influx | Cinnamaldehyde | Human | 4.9 | [13] |

| Calcium Influx | AITC | Rat | 7.6 | [6] |

Table 2: In Vitro Potency of A-967079

| Assay Type | Agonist | Species | IC50 (nM) | Reference |

| Calcium Influx | AITC | Human | 67 | [11][14] |

| Calcium Influx | AITC | Rat | 289 | [11][14] |

A-967079 demonstrates significantly higher potency compared to HC-030031, with IC50 values in the nanomolar range. Both compounds exhibit selectivity for TRPA1 over other TRP channels.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TRPA1 antagonist activity. Below are protocols for key in vitro and in vivo experiments.

4.1. In Vitro: Calcium Imaging in TRPA1-Expressing Cells

This assay measures the ability of a compound to inhibit agonist-induced calcium influx in cells heterologously expressing the TRPA1 channel (e.g., HEK293 or CHO cells).

-

Cell Culture: Maintain TRPA1-expressing cells in appropriate culture medium and seed them in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for approximately 1 hour at room temperature.[15]

-

Compound Addition: Prepare serial dilutions of the antagonist compound in the assay buffer. Add the antagonist solutions to the wells and incubate for a specified period (e.g., 5-15 minutes) to allow for target engagement.

-

Agonist Stimulation and Data Acquisition: Use a fluorometric imaging plate reader (FLIPR) to measure baseline fluorescence. Then, add a TRPA1 agonist (e.g., AITC, cinnamaldehyde, or zinc) at a concentration that elicits a submaximal response (e.g., EC80).[12][15] Continuously record the fluorescence intensity for several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. Normalize the agonist-induced response in the presence of the antagonist to the response with agonist alone (100%) and vehicle control (0%). Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

4.2. In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing through the TRPA1 channel.

-

Cell Preparation: Use cells stably or transiently expressing TRPA1.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing CsCl, Mg-ATP, and EGTA) and used to form a high-resistance seal with the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Compound Application: Apply the TRPA1 antagonist via a perfusion system for a set duration before co-application with a TRPA1 agonist.

-

Data Acquisition and Analysis: Record the agonist-induced inward and outward currents. Measure the peak current amplitude in the presence and absence of the antagonist to determine the percentage of inhibition.

4.3. In Vivo: AITC-Induced Nocifensive Behavior in Rodents

This is a common behavioral model to assess the in vivo efficacy of TRPA1 antagonists in blocking acute pain responses.

-

Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Antagonist Administration: Administer the TRPA1 antagonist via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

AITC Challenge: After a predetermined pretreatment time, inject a small volume (e.g., 10-20 µL) of AITC (e.g., 0.5-1% in saline or mineral oil) into the plantar surface of the hind paw.

-

Behavioral Observation: Immediately after the AITC injection, place the animal in a clear observation chamber and record the cumulative time spent licking or flinching the injected paw for a period of 5-10 minutes.

-

Data Analysis: Compare the duration of nocifensive behaviors in the antagonist-treated groups to the vehicle-treated control group. A significant reduction in licking/flinching time indicates analgesic efficacy.[16]

Visualizations of Pathways and Workflows

5.1. TRPA1 Signaling Pathway in Nociceptive Neurons

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) as a potent TRPV1 antagonist for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repeated dosing of ABT-102, a potent and selective TRPV1 antagonist, enhances TRPV1-mediated analgesic activity in rodents, but attenuates antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the TRPV1 antagonist ABT-102 on body temperature in healthy volunteers: pharmacokinetic/pharmacodynamic analysis of three phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral and cutaneous thermosensory profile of selective TRPV1 inhibition by ABT-102 in a randomized healthy volunteer trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A-967079, TRPA1 receptor antagonist (CAS 1170613-55-4) | Abcam [abcam.com]

- 8. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A 967079 | TRPA1 | Tocris Bioscience [tocris.com]

- 12. dovepress.com [dovepress.com]

- 13. apexbt.com [apexbt.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Beyond the Primary Target: A Technical Guide to the Cellular Selectivity of (S)-ABT-102

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ABT-102, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, has been a subject of significant interest in the field of pain management. This technical guide provides a comprehensive overview of the known cellular targets of this compound. It is important to clarify a common point of confusion: while the user's query specified an interest in targets beyond the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, the scientific literature overwhelmingly identifies the primary target of ABT-102 as TRPV1, not TRPA1. This document will, therefore, focus on the selectivity of this compound for TRPV1 and the methodologies used to determine its activity at other potential cellular targets.

On-Target Activity: Potent Antagonism of TRPV1

This compound is a highly potent antagonist of the TRPV1 receptor, a non-selective cation channel that plays a crucial role in the transduction of noxious stimuli, including heat, protons, and capsaicin. The compound effectively blocks the activation of TRPV1 by a variety of agonists.[1] This on-target activity is the basis for its analgesic effects observed in preclinical models of inflammatory, osteoarthritic, post-operative, and bone cancer pain.[2]

Quantitative On-Target Activity of this compound

| Target | Assay Type | Species | Agonist | IC50 (nM) | Reference |

| TRPV1 | Intracellular Ca2+ influx | Human (recombinant) | Capsaicin, N-arachidonyl dopamine, anandamide, protons | 5-7 | [1] |

| TRPV1 | Whole-cell patch clamp | Rat (dorsal root ganglion neurons) | Capsaicin | 1-16 | [1] |

| TRPV1 | Whole-cell patch clamp | Rat (recombinant) | Capsaicin, protons, heat | 1-16 | [1] |

Off-Target Selectivity Profile

A critical aspect of drug development is ensuring that a compound has a high degree of selectivity for its intended target to minimize the risk of adverse effects. This compound has been described as having high selectivity for TRPV1 over other TRP channels and a range of other receptors, ion channels, and transporters.[1] However, specific quantitative data from broad panel screens (e.g., CEREP panel) detailing its activity at these off-target sites are not extensively available in the public domain. The emphasis in the published literature is on its high potency and selectivity for TRPV1.

Experimental Protocols for Determining Target Selectivity

The assessment of a compound's selectivity is a standard procedure in preclinical drug development. While the specific results for this compound against a wide panel of targets are not publicly detailed, the following methodologies represent the standard approaches used to generate such data.

Radioligand Binding Assays

Radioligand binding assays are a common method to screen for off-target interactions. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor.

General Protocol:

-

Preparation of Cell Membranes: Cell lines or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific concentration of the radiolabeled ligand and a range of concentrations of the test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Functional Assays (e.g., Calcium Flux Assays)

Functional assays measure the biological response of a cell upon activation or inhibition of a target, such as an ion channel or a G-protein coupled receptor. For ion channels, changes in intracellular calcium concentration are a common readout.

General Protocol for a Calcium Flux Assay:

-

Cell Culture: Cells stably expressing the ion channel of interest are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells at various concentrations and incubated for a specific period.

-

Agonist Stimulation: An agonist for the ion channel is added to stimulate a cellular response.

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a plate reader.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is calculated.

Enzyme Inhibition Assays

To assess off-target effects on enzymes, direct inhibition assays are performed.

General Protocol:

-

Reaction Mixture: The purified enzyme, its specific substrate, and necessary co-factors are combined in a buffer.

-

Compound Incubation: The test compound is added at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.

-

Product Quantification: The formation of the product over time is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Data Analysis: The IC50 value for the inhibition of the enzyme activity is determined.

Visualizing Methodologies and Pathways

Workflow for Off-Target Selectivity Screening

Caption: A generalized workflow for assessing the on-target and off-target activity of a drug candidate.

Simplified TRPV1 Signaling Pathway and Site of this compound Action

Caption: this compound blocks the activation of the TRPV1 channel, preventing ion influx and subsequent pain signaling.

Conclusion

This compound is a potent and highly selective antagonist of the TRPV1 channel. While comprehensive quantitative data on its off-target activities are not widely published, the established principles of drug discovery dictate that it would have undergone extensive selectivity screening. The lack of reported significant off-target effects in the literature suggests a favorable selectivity profile. Understanding the standard methodologies for assessing selectivity is crucial for interpreting the preclinical data of any drug candidate and for anticipating its potential clinical safety profile. Future research and data disclosure would be beneficial for a more complete understanding of the molecular pharmacology of this compound.

References

(S)-ABT-102: A Technical Guide to Early-Stage Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ABT-102, also known as (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea, is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] As a non-selective cation channel activated by various noxious stimuli including heat, capsaicin, and acidic conditions, TRPV1 is a key integrator of pain signals. Consequently, its antagonism represents a promising therapeutic strategy for pain management. Early-stage research has demonstrated the efficacy of this compound in a range of preclinical pain models, including those for inflammatory, osteoarthritic, and bone cancer pain.[2] This technical guide provides a comprehensive overview of the foundational preclinical data and methodologies associated with the early-stage research of this compound.

Mechanism of Action & In Vitro Pharmacology

This compound functions as a competitive antagonist at the TRPV1 receptor, potently inhibiting its activation by a variety of agonists.[1] In vitro studies have characterized its high affinity and functional antagonism across different assays and species.

Data Presentation: In Vitro Activity of this compound

| Assay Type | Agonist | Species/Cell Line | Potency (IC50) | Reference |

| Intracellular Ca2+ influx | Capsaicin | Recombinant human TRPV1 | 5-7 nM | [1] |

| Intracellular Ca2+ influx | N-arachidonyl dopamine | Recombinant human TRPV1 | 5-7 nM | [1] |

| Intracellular Ca2+ influx | Anandamide | Recombinant human TRPV1 | 5-7 nM | [1] |

| Intracellular Ca2+ influx | Protons (acidic pH) | Recombinant human TRPV1 | 5-7 nM | [1] |

| Electrophysiology (current) | Capsaicin | Rat Dorsal Root Ganglion (DRG) neurons | 1-16 nM | [1] |

| Electrophysiology (current) | Capsaicin | Recombinant rat TRPV1 | 1-16 nM | [1] |

| Electrophysiology (current) | Protons (acidic pH) | Recombinant rat TRPV1 | 1-16 nM | [1] |

| Electrophysiology (current) | Heat | Recombinant rat TRPV1 | 1-16 nM | [1] |

Selectivity: this compound demonstrates high selectivity for the TRPV1 receptor over other TRP channels and a broad panel of other receptors, ion channels, and transporters.[1]

In Vivo Pharmacology & Efficacy

This compound has shown robust analgesic effects in multiple rodent models of pain. A notable finding is that repeated administration can enhance its therapeutic activity.[2]

Data Presentation: In Vivo Efficacy of this compound

| Pain Model | Species | Key Efficacy Endpoints | Notable Findings | Reference |

| Inflammatory Pain (CFA) | Rat | Reversal of thermal hyperalgesia | Enhanced efficacy with repeated dosing.[2] | [1][2] |

| Osteoarthritic Pain (MIA) | Rat | Improved hind limb grip strength | Single low dose: non-effective; after 12 days: 62% improvement. Single high dose: 47% improvement; after 12 days: 98% improvement. | |

| Bone Cancer Pain | Mouse | Reversal of spontaneous and palpitation-evoked pain behaviors | A single dose produced an 18-19% reversal of pain-related behaviors. |

Signaling Pathways & Experimental Workflows

TRPV1 Signaling Pathway and this compound Inhibition

Caption: Mechanism of this compound as a TRPV1 antagonist.

Preclinical In Vivo Efficacy Testing Workflow

Caption: Typical workflow for preclinical in vivo pain studies.

Experimental Protocols

In Vitro Intracellular Calcium Assay

-

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium influx through TRPV1 channels.

-

Cell Line: HEK293 cells stably expressing recombinant human TRPV1.

-

Methodology:

-

Cells are plated in 96-well plates and grown to confluence.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

This compound is pre-incubated with the cells at various concentrations for a specified period.

-

A fixed concentration of a TRPV1 agonist (e.g., capsaicin, protons) is added to the wells.

-

Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data are normalized to control responses, and IC50 values are calculated using a four-parameter logistic equation.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

-

Objective: To evaluate the analgesic efficacy of this compound in a model of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Methodology:

-